1-Propyl-1H-imidazole-4-carboxylic acid

Vue d'ensemble

Description

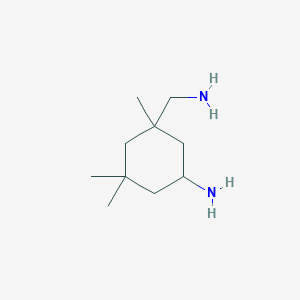

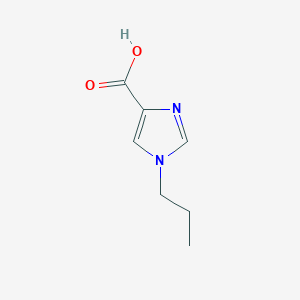

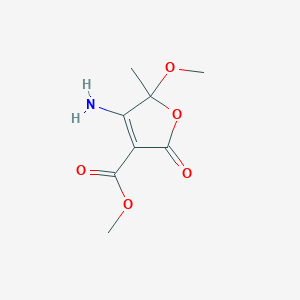

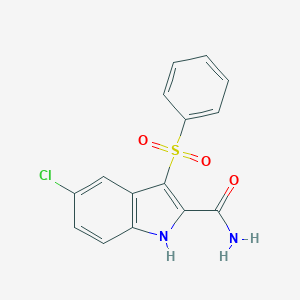

“1-Propyl-1H-imidazole-4-carboxylic acid” is a compound with the molecular formula C7H10N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “1-Propyl-1H-imidazole-4-carboxylic acid” consists of an imidazole ring attached to a propyl group and a carboxylic acid group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Propyl-1H-imidazole-4-carboxylic acid” include a density of 1.2±0.1 g/cm3, a boiling point of 382.4±15.0 °C at 760 mmHg, and a flash point of 185.0±20.4 °C . It also has a molar refractivity of 40.8±0.5 cm3, and a polar surface area of 55 Å2 .

Applications De Recherche Scientifique

Synthetic Methods and Chemical Properties

Biological and Pharmacological Activities

The synthesis and transformation of imidazole derivatives, including those with carboxylic acid functionalities, demonstrate a wide range of chemical and biological properties. These compounds are involved in the synthesis of molecules with insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activity, highlighting their significance in the development of new therapeutic agents (E. Abdurakhmanova et al., 2018).

Antitumor Activity

Research on imidazole derivatives, including bis(2-chloroethyl)amino derivatives, 4(5)-aminoimidazol-5(4)-carboxamide, and benzimidazole, has revealed their potential as antitumor agents. Some compounds within this class have advanced to preclinical testing, underscoring the value of imidazole derivatives in cancer research and the search for new antitumor drugs (M. Iradyan et al., 2009).

Antioxidant, Microbiological, and Cytotoxic Activity

The study of natural carboxylic acids derived from plants, including those structurally related to 1-Propyl-1H-imidazole-4-carboxylic acid, has shown significant antioxidant, antimicrobial, and cytotoxic activities. These activities are influenced by structural differences, such as the number of hydroxyl groups and conjugated bonds, indicating the potential of carboxylic acids and their derivatives in therapeutic applications (B. Godlewska-Żyłkiewicz et al., 2020).

Material Science Applications

Imidazole-based compounds, including zeolite imidazolate frameworks (ZIFs), demonstrate unique properties for various applications in material science, such as gas storage, separation, and catalysis. The ability to synthesize transition-metal-based ZIF materials into one-dimensional fibrous materials via electrospinning offers new directions for research and development in advanced materials (S. S. Sankar et al., 2019).

Propriétés

IUPAC Name |

1-propylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-9-4-6(7(10)11)8-5-9/h4-5H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYXIPLZTRNTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567518 | |

| Record name | 1-Propyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl-1H-imidazole-4-carboxylic acid | |

CAS RN |

149096-35-5 | |

| Record name | 1-Propyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B122772.png)

![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B122778.png)